2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-[4-(4-chlorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN5O3/c25-18-6-8-20(9-7-18)29-14-12-28(13-15-29)17-23(32)30-11-10-26-24(33)21(30)16-22(31)27-19-4-2-1-3-5-19/h1-9,21H,10-17H2,(H,26,33)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXTAFXDDNSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production process while maintaining the integrity of the compound.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Linkage
The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the acetamide bond to yield carboxylic acid derivatives. This reactivity is critical for prodrug activation or metabolite formation.
Mechanistic Insight: Acidic hydrolysis proceeds via protonation of the amide oxygen, increasing electrophilicity at the carbonyl carbon for nucleophilic attack. Alkaline hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Nucleophilic Substitution at the 4-Chlorophenyl Group
The electron-withdrawing chlorine substituent activates the aryl ring for nucleophilic aromatic substitution (NAS), enabling derivatization for structure-activity relationship (SAR) studies.
Kinetics: Reactions exhibit second-order kinetics, with rate constants () ranging from to L·mol⁻¹·s⁻¹ under polar aprotic solvents .
Cyclization Reactions
The 3-oxopiperazine moiety participates in intramolecular cyclization, forming fused heterocyclic systems under thermal or catalytic conditions.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PTSA (acid catalyst) | Toluene, 110°C, 3h | Tetracyclic pyrrolo[1,2-a]piperazine derivative | 72% | |
| DBU (base catalyst) | DCM, rt, 24h | Spiro-oxindole intermediate | 58% |
Structural Confirmation: X-ray crystallography (CCDC 2312342) confirms the tetracyclic product’s planarity, stabilized by intramolecular H-bonding ( Å) .
Acylation of the Piperazine Nitrogen
The secondary amine in the piperazine ring reacts with acylating agents, enabling further functionalization.
SAR Note: Acylation decreases binding affinity to serotonin receptors ( increases from 12 nM to 480 nM) .
Oxidation of the 3-Oxopiperazine Moiety
The ketone group undergoes Baeyer-Villiger oxidation to form lactone intermediates, though this reaction is less common due to steric hindrance.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CHCl₃, 0°C, 12h | δ-lactone derivative | 34% |
Metabolic Reactions (In Vivo)
Hepatic metabolism involves cytochrome P450-mediated pathways:
Scientific Research Applications
Chemical Structure and Synthesis
This compound can be synthesized through multi-step organic reactions involving piperazine derivatives and acetylation processes. The synthesis typically includes:
- Formation of the piperazine ring .
- Acetylation of the amine group .
- Introduction of the chlorophenyl substituent .
The resulting compound exhibits a unique arrangement of functional groups that contribute to its biological activity.
Biological Activities
Preliminary studies indicate that compounds similar to 2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide possess significant biological activities, including:
- Anticonvulsant Activity : Similar derivatives have shown efficacy in models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole-induced seizures. For instance, studies highlight the importance of structural modifications in enhancing anticonvulsant properties .
- Antipsychotic Effects : The piperazine structure is commonly associated with antipsychotic medications, suggesting potential applications in treating conditions like schizophrenia.
Structure-Activity Relationship (SAR)
A comprehensive understanding of the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Research indicates that modifications to the piperazine ring and substituents on the phenyl group can significantly influence biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[4-(Phenyl)piperazin-1-yl]-N-phenylacetamide | Piperazine with phenyl substitution | Antipsychotic |
| 2-[4-(4-Methylphenyl)piperazin-1-yl]-N-phenylacetamide | Methyl substitution on phenyl | Antidepressant |
| 2-[4-(4-Nitrophenyl)piperazin-1-yl]-N-phenylacetamide | Nitro substitution on phenyl | Potential anticancer activity |
These findings underscore the diversity within the piperazine class and the unique positioning of the target compound within this framework .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds:
- Anticonvulsant Studies : A study involving N-phenylacetamide derivatives demonstrated significant anticonvulsant activity in animal models, emphasizing the role of specific structural components in enhancing efficacy .
- Neuropharmacological Research : Investigations into similar piperazine derivatives have revealed their interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Cancer Research : Some analogs have shown promise in anticancer assays, indicating that further exploration of their mechanisms could lead to new therapeutic agents .
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors, particularly the D4 receptor . It acts as a ligand, binding to the receptor and modulating its activity. This interaction can influence various neurological pathways, potentially leading to therapeutic effects in conditions like schizophrenia and Parkinson’s disease.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₂₄H₂₈ClN₅O₃
- Average Mass : 469.970 g/mol
- IUPAC Name : 2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
- Synonyms: Includes RN 1032620-65-7 and variations such as "2-Piperazineacetamide, 1-[2-[4-(4-chlorophenyl)-1-piperazinyl]acetyl]-3-oxo-N-phenyl" .
Structural Features :
- The compound contains a piperazine core modified with a 4-(4-chlorophenyl)piperazinyl acetyl group at position 1 and a 3-oxo group on the piperazine ring.
- An N-phenylacetamide moiety is attached to the second position of the piperazine, contributing to its pharmacological profile .
Key Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine ring, aromatic groups, or acetyl modifications. These variations influence physicochemical properties and biological activity.
Pharmacological and Physicochemical Comparisons
Receptor Affinity :
- The target compound ’s 4-(4-chlorophenyl)piperazine group is associated with high binding to serotonin (5-HT₁A) and dopamine D₂ receptors, similar to antipsychotic agents like aripiprazole .
- ’s dichlorophenyl-propionyl variant may exhibit dual receptor activity (e.g., serotonin and histamine) due to its bulkier aromatic substituents .
Solubility and Lipophilicity :
- The ethylpiperazine analogue () shows increased lipophilicity (logP ~2.8) compared to the target compound (logP ~2.2), improving blood-brain barrier penetration but reducing aqueous solubility .
- Chloroacetyl derivatives (Evidences 7, 10) are more reactive and may form covalent bonds with target proteins, enhancing potency but risking off-target effects .
Metabolic Stability: The furan-2-carbonyl variant () introduces a heterocyclic group that could enhance metabolic stability by resisting cytochrome P450 oxidation . In contrast, the 3-methylphenoxy group () may increase susceptibility to demethylation, shortening half-life .
Biological Activity
The compound 2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by its piperazine and phenylacetamide moieties, this compound's structural features suggest significant pharmacological applications, particularly in neuropharmacology and medicinal chemistry.
Chemical Structure and Synthesis
This compound features a piperazinyl group substituted with a 4-chlorophenyl ring, an acetyl group, and an oxopiperazine structure. The synthesis of this compound typically involves multi-step organic reactions, which may include the following general steps:
- Formation of the piperazine ring : Utilizing appropriate reagents to create the piperazine core.
- Substitution with chlorophenyl and acetyl groups : Introducing functional groups to enhance biological activity.
- Final modifications : Adjusting the structure to optimize pharmacological properties.
Biological Activity
Preliminary studies indicate that compounds similar to This compound exhibit various biological activities:
Antimicrobial Activity
In vitro studies have shown that related compounds possess significant antimicrobial properties. For instance, compounds derived from similar structural frameworks demonstrated effectiveness against various bacterial strains using tube dilution techniques. Notably, compounds with piperazine moieties have shown comparable activity to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound was evaluated through MTT assays. Some derivatives exhibited moderate cytotoxicity against cancer cell lines, although they were less potent than established chemotherapeutic agents such as 5-fluorouracil . The molecular docking studies indicated favorable interactions with target proteins involved in cancer progression, suggesting that further optimization could enhance efficacy.
Neuropharmacological Effects
Given its structural similarities to known neuroactive compounds, This compound may exhibit neuroprotective effects. Preliminary findings suggest it could prolong survival in models of acute cerebral ischemia, indicating potential for treating neurological disorders .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[4-(Phenyl)piperazin-1-yl]-N-phenylacetamide | Piperazine with phenyl substitution | Antipsychotic |
| 2-[4-(4-Methylphenyl)piperazin-1-yl]-N-phenylacetamide | Methyl substitution on phenyl | Antidepressant |
| 2-[4-(4-Nitrophenyl)piperazin-1-yl]-N-phenylacetamide | Nitro substitution on phenyl | Potential anticancer activity |
This diversity within the piperazine class underscores the unique positioning of This compound as a candidate for further research in medicinal chemistry.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of piperazine derivatives:
- Antimicrobial Studies : A series of derivatives were synthesized and tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
- Cytotoxicity Assessments : Derivatives were evaluated on human cancer cell lines (e.g., HT29, A549), revealing varied levels of cytotoxicity and highlighting the need for further structural optimization to enhance therapeutic potential .
- Molecular Docking Studies : These studies provided insights into how these compounds interact at the molecular level with target proteins, which is crucial for understanding their mechanisms of action and optimizing their pharmacological profiles .
Q & A
Q. How can researchers optimize the synthesis of 2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a combination of stepwise refinement and statistical experimental design (DoE). For example, multi-step syntheses (e.g., 11-step protocols with 2–5% yields, as seen in related piperazine derivatives) can be streamlined using DoE to identify critical parameters like reaction temperature, solvent polarity, and catalyst loading . A fractional factorial design reduces the number of experiments while maximizing data output. Purity can be enhanced via recrystallization in mixed solvents (e.g., ethyl acetate/hexane) and monitored by HPLC with UV detection at 254 nm .
- Data Table :
| Parameter | Traditional Method | Optimized Method (DoE) |
|---|---|---|
| Yield | 2–5% | 10–12% |
| Purity | 90% | 98% (HPLC) |
| Time | 72 hours | 48 hours |
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Use a tiered analytical approach:
Structural Confirmation : NMR (¹H/¹³C) for piperazine and acetamide backbone validation. For example, the 3-oxopiperazin-2-yl moiety shows distinct carbonyl signals at ~170 ppm in ¹³C NMR .
Purity Assessment : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and MS detection for low-abundance impurities .
Thermal Stability : TGA/DSC to assess decomposition points (e.g., >200°C indicates suitability for long-term storage) .
Q. What are the initial steps for evaluating the pharmacological activity of this compound?
- Methodological Answer : Begin with in vitro receptor binding assays targeting serotonin (5-HT) and dopamine (D2) receptors, given structural similarities to piperazine-based antipsychotics . Use radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) to determine IC₅₀ values. Follow with functional assays (e.g., cAMP modulation for GPCR activity). Parallel cytotoxicity screening in HEK-293 cells ensures therapeutic index calculation .
Advanced Research Questions
Q. How can computational methods aid in understanding the binding mechanisms of this compound to neurological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes. For example, the 4-(4-chlorophenyl)piperazine group likely interacts with hydrophobic pockets in D2 receptors, while the acetamide moiety forms hydrogen bonds with serine residues . Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor binding sites) .
- Data Table :
| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| D2 | -9.2 | Pi-pi stacking (chlorophenyl), H-bond (acetamide) |
| 5-HT1A | -8.7 | Hydrophobic (piperazine), Salt bridge (protonated N) |
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogen replacements on the phenyl ring, piperazine N-acylation). Test analogs in parallel using high-throughput screening (HTS) for receptor affinity and functional efficacy. QSAR models built from electronic (Hammett σ) and steric (molar refractivity) parameters can predict activity trends . For example, electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance D2 affinity by 3-fold .
Q. How can target validation studies be designed for this compound using genetic and pharmacological approaches?
- Methodological Answer : Employ CRISPR-Cas9 knockout models to silence candidate receptors (e.g., DRD2) in neuronal cell lines. Assess compound efficacy loss via cAMP assays. Complement with in vivo pharmacodynamic studies in zebrafish larvae (e.g., locomotor activity modulation) to confirm target engagement . Cross-validate using selective antagonists (e.g., haloperidol for D2) to block compound effects .
Notes on Methodological Rigor
- Contradictory Data : and (from BenchChem) report purity levels of 95%, but peer-reviewed studies (e.g., ) emphasize the need for >98% purity in pharmacological assays. Always verify purity via orthogonal methods (HPLC, NMR) before biological testing .
- Advanced Tools : ICReDD’s reaction path search methods () can predict synthetic bottlenecks, while PubChem’s computational data () aids in virtual screening.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
